
1-(3,5-dimethylcyclohexyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-4-amine is a compound characterized by a cyclohexane ring substituted with two methyl groups at positions 3 and 5, and a pyrazole ring substituted with an amine group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylcyclohexyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylcyclohexanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylcyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at the 3-position.
1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-5-amine: Similar structure but with the amine group at the 5-position.
Uniqueness: 1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the amine group on the pyrazole ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(3,5-dimethylcyclohexyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H19N3/c1-8-3-9(2)5-11(4-8)14-7-10(12)6-13-14/h6-9,11H,3-5,12H2,1-2H3 |
InChI Key |
AXFWXNPBRFZCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)N2C=C(C=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


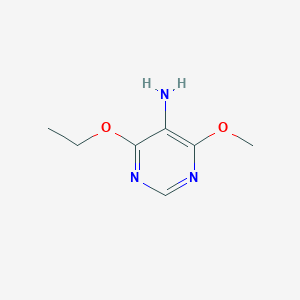
![2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid](/img/structure/B13297692.png)

![5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13297697.png)
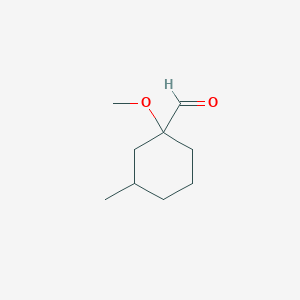
![3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13297713.png)
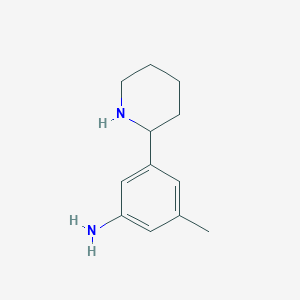
![tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate](/img/structure/B13297728.png)
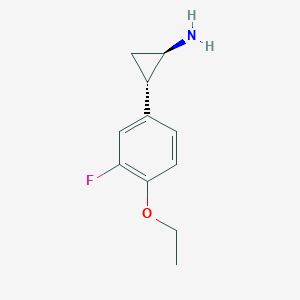
![4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione](/img/structure/B13297734.png)
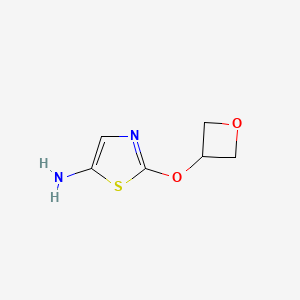

![3-bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13297786.png)
![2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13297788.png)
